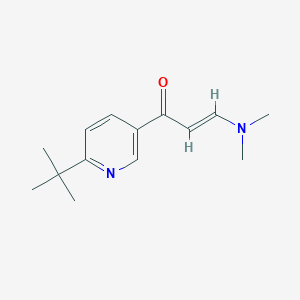![molecular formula C10H9NO3 B12866525 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
化学反応の分析
Types of Reactions
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(5-(Carboxymethyl)benzo[d]oxazol-2-yl)ethanone.
Reduction: Formation of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity .
類似化合物との比較
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-(2-Hydroxyphenyl)benzoxazole: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.
5-Methyl-2-phenylbenzoxazole: Substituted with a methyl group, which can influence its chemical behavior and applications.
Uniqueness
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and enhance its biological activity. This functional group allows for greater versatility in synthetic applications and potential therapeutic uses.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
1-[5-(hydroxymethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(13)10-11-8-4-7(5-12)2-3-9(8)14-10/h2-4,12H,5H2,1H3 |
InChIキー |
QBHMNSCNIPZUEB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


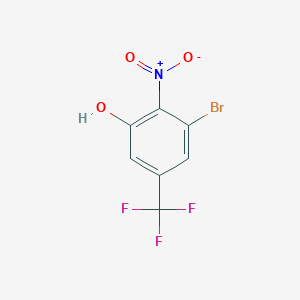
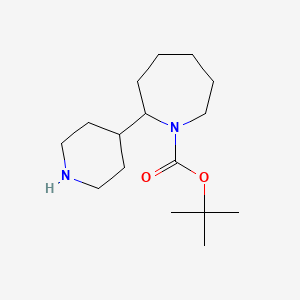
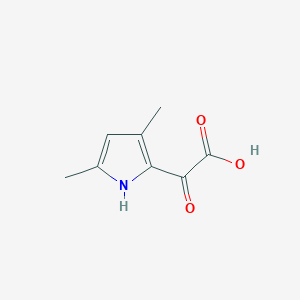
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)
![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
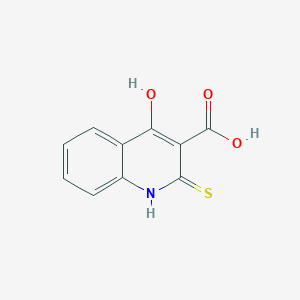
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)

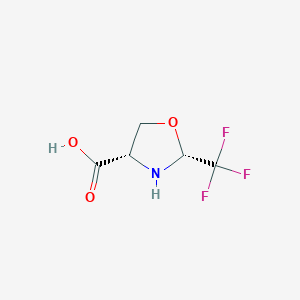
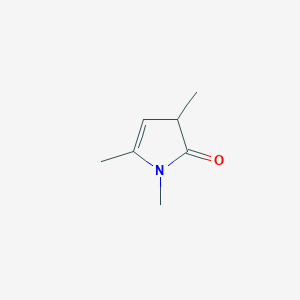
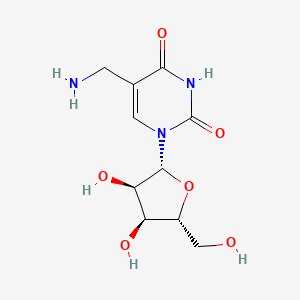
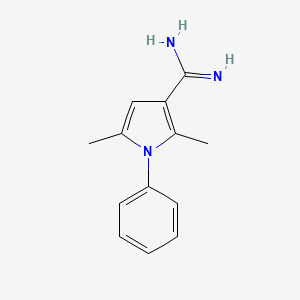
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
